![molecular formula C14H11N3O4 B3855363 N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide](/img/structure/B3855363.png)
N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide
描述
N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide, also known as FPH1, is a small molecule inhibitor that has been shown to have potential in the field of cancer research. FPH1 was first identified in a screen for compounds that inhibit the Hippo signaling pathway, which is involved in the regulation of cell growth and proliferation.
作用机制
N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide inhibits the activity of the Hippo signaling pathway by binding to the protein kinase LATS1/2, which is a key component of the pathway. This binding prevents the phosphorylation of downstream targets, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on the Hippo signaling pathway, N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide has been shown to induce apoptosis in cancer cells and to inhibit the migration and invasion of cancer cells. N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide has also been shown to have anti-inflammatory effects in the liver, which may be beneficial in the treatment of liver fibrosis.
实验室实验的优点和局限性
One advantage of N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. However, one limitation of N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide is that it has relatively low potency, which may limit its efficacy as a therapeutic agent.
未来方向
There are several potential future directions for research on N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide. One area of interest is the development of more potent analogs of N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide that could be used as more effective therapeutic agents. Another area of interest is the investigation of the potential of N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further research is needed to fully understand the mechanism of action of N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide and its potential role in the treatment of cancer and other diseases.
科学研究应用
N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide has been shown to inhibit the activity of the Hippo signaling pathway, which is frequently dysregulated in cancer. This makes N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide a potential therapeutic target for the treatment of cancer. In addition, N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide has been shown to have potential in the treatment of liver fibrosis, which is characterized by the abnormal proliferation of liver cells.
属性
IUPAC Name |
N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-14(11-5-7-12(8-6-11)17(19)20)16-15-9-1-3-13-4-2-10-21-13/h1-10H,(H,16,18)/b3-1+,15-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTCMLMHNLIXLM-ITGPMQJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=N\NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-nitrobenzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。